(3-Nitropyridin-2-yl)boronic acid
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Overview
Description
(3-Nitropyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a nitro group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)boronic acid typically involves the halogen-metal exchange method followed by borylation. One common approach is the reaction of 3-nitropyridine with a halogenating agent to form a halopyridine intermediate. This intermediate then undergoes metalation with an organometallic reagent such as lithium or magnesium, followed by treatment with a boron reagent like tetraalkoxydiborane or dialkoxyhydroborane to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of palladium catalysts allows for the coupling of halopyridines with boron reagents under mild conditions, making the process suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Nitropyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Scientific Research Applications
(3-Nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Nitropyridin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the electrophilic carbon of an aryl or vinyl halide in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridinylboronic acids: A broader class of compounds with varying substitution patterns on the pyridine ring.
Uniqueness: (3-Nitropyridin-2-yl)boronic acid is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different electronic and steric effects, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C5H5BN2O4 |
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Molecular Weight |
167.92 g/mol |
IUPAC Name |
(3-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3,9-10H |
InChI Key |
YGHBDHOLBYSDEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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